molecular formula C24H23N3O3 B11086242 1-Allyl-3'-benzyl-5'-methyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

1-Allyl-3'-benzyl-5'-methyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

Cat. No.: B11086242
M. Wt: 401.5 g/mol
InChI Key: IINZGVRPGZAYQZ-UHFFFAOYSA-N
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Description

1-Allyl-3’-benzyl-5’-methyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The indole moiety within this compound is a significant heterocyclic system found in many natural products and drugs . Indole derivatives are known for their diverse biological activities, making them important in medicinal chemistry .

Preparation Methods

The synthesis of 1-Allyl-3’-benzyl-5’-methyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . This method is often followed by further functionalization to introduce the allyl, benzyl, and methyl groups. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-Allyl-3’-benzyl-5’-methyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as tryptophan, indole-3-acetic acid, and serotonin . Compared to these compounds, 1-Allyl-3’-benzyl-5’-methyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is unique due to its spiro structure and the specific functional groups attached to the indole ring. This uniqueness contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H23N3O3

Molecular Weight

401.5 g/mol

IUPAC Name

1-benzyl-5-methyl-1'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione

InChI

InChI=1S/C24H23N3O3/c1-3-13-27-18-12-8-7-11-16(18)24(23(27)30)20-19(21(28)26(2)22(20)29)17(25-24)14-15-9-5-4-6-10-15/h3-12,17,19-20,25H,1,13-14H2,2H3

InChI Key

IINZGVRPGZAYQZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2C(NC3(C2C1=O)C4=CC=CC=C4N(C3=O)CC=C)CC5=CC=CC=C5

Origin of Product

United States

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